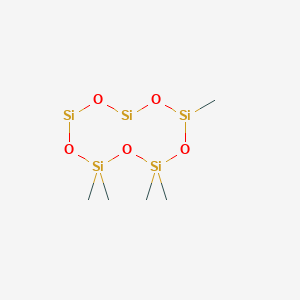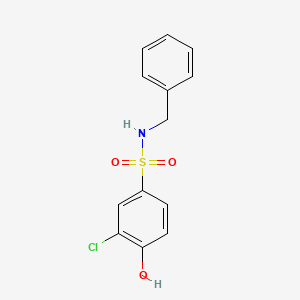
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyl group, a chlorine atom, a hydroxyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline undergoes sulfonation to form sulfanilic acid.
Chlorination: Sulfanilic acid is chlorinated to introduce the chlorine atom.
Benzylation: The final step involves the benzylation of the chlorinated sulfanilic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide: Features a benzyl group, chlorine atom, hydroxyl group, and sulfonamide group.
N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
N-Benzyl-3-chloro-4-hydroxybenzene-1-amine: Similar structure but with an amine group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential therapeutic applications and ability to interact with biological targets.
Propiedades
| 96155-80-5 | |
Fórmula molecular |
C13H12ClNO3S |
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
N-benzyl-3-chloro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c14-12-8-11(6-7-13(12)16)19(17,18)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 |
Clave InChI |
RQYAOZJTQCGFLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


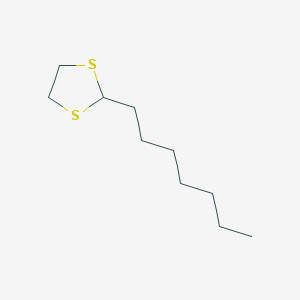

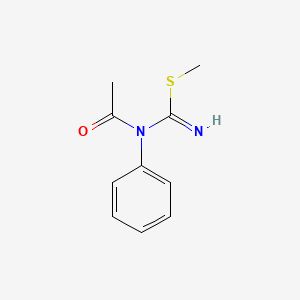
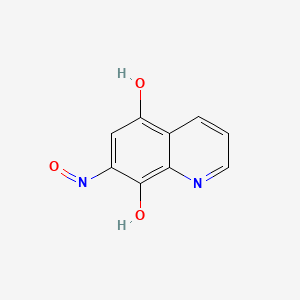
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
